Methoxyphenamine

Description

Properties

IUPAC Name |

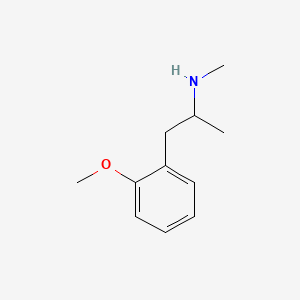

1-(2-methoxyphenyl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHAYUOVELTAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5588-10-3 (hydrochloride) | |

| Record name | Methoxyphenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023292 | |

| Record name | Methoxyphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methoxyphenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-30-1 | |

| Record name | (±)-Methoxyphenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyphenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxyphenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyphenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3Z5SRI26Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyphenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Methoxyphenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methoxyphenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, exerts its pharmacological effects primarily through its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and physiological outcomes. The document summarizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While this compound is established as a non-selective β-adrenergic receptor agonist with additional α-adrenergic activity, a notable gap exists in the public domain regarding specific quantitative metrics of its receptor binding and functional potency.

Introduction

This compound is clinically utilized as a bronchodilator for the relief of symptoms associated with asthma and other obstructive airway diseases, and as a nasal decongestant.[1] Its therapeutic effects stem from its ability to interact with adrenergic receptors, which are key components of the sympathetic nervous system. Understanding the precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic modulators. This guide synthesizes the current knowledge on this compound's pharmacology, with a focus on its receptor interactions and downstream signaling cascades.

Molecular Targets and Receptor Interactions

The primary molecular targets of this compound are adrenergic receptors, a class of G protein-coupled receptors (GPCRs). This compound is classified as a non-selective β-adrenoceptor agonist.[1] It also exhibits activity at α-adrenergic receptors.[2] The interaction with these receptors can be both direct, through binding and activation, and indirect, by stimulating the release of the endogenous catecholamine, norepinephrine.[2]

Adrenergic Receptor Subtypes

-

β-Adrenergic Receptors: this compound's bronchodilatory effects are primarily mediated through its agonist activity at β2-adrenergic receptors located on the smooth muscle cells of the airways.[3] Activation of these receptors leads to muscle relaxation and widening of the airways. As a non-selective β-agonist, it is also expected to interact with β1-adrenergic receptors, which are predominantly found in the heart.

-

α-Adrenergic Receptors: The nasal decongestant properties of this compound are attributed to its agonist activity at α-adrenergic receptors, particularly the α1 subtype, on the smooth muscle of blood vessels in the nasal mucosa. This interaction leads to vasoconstriction, reducing blood flow and swelling.

Quantitative Analysis of Receptor Interaction

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50, Emax) of this compound at specific adrenergic receptor subtypes. While its clinical effects are well-documented, the precise pharmacological parameters that define its receptor interaction profile are not readily found in published studies. This data gap presents an opportunity for future research to fully characterize the molecular pharmacology of this compound.

One study investigating the effect of this compound on histamine-induced nasal congestion in anesthetized rats reported an ID50 value, which is the dose required to inhibit the response by 50%.

| Parameter | Value | Species | Model | Reference |

| ID50 (Histamine-induced nasal congestion) | 1.16 mg/kg (i.v.) | Rat | Anesthetized |

Signaling Pathways

The activation of adrenergic receptors by this compound initiates intracellular signaling cascades that ultimately produce the observed physiological responses.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors by this compound leads to the stimulation of the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in smooth muscle relaxation in the bronchi.

α1-Adrenergic Receptor Signaling

The activation of α1-adrenergic receptors by this compound is coupled to the Gq alpha subunit of the G protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction in blood vessels, causing vasoconstriction.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methoxyphenamine

Methoxyphenamine, also known as 2-methoxy-N-methylamphetamine (OMMA), is a sympathomimetic amine of the amphetamine class.[1][2] It has been primarily utilized as a bronchodilator for the relief of symptoms associated with asthma and other respiratory conditions.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and associated experimental methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature and its hydrochloride salt is soluble in dimethyl sulfoxide (DMSO). The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C11H17NO | |

| Molecular Weight | 179.26 g/mol | |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine | |

| CAS Number | 93-30-1 | |

| Melting Point | < 25 °C | |

| pKa (Strongest Basic) | 10.04 - 10.45 | |

| Solubility (DMSO) | 34 mg/mL (for HCl salt), 43 mg/mL | |

| SMILES | CC(CC1=CC=CC=C1OC)NC | |

| InChI | InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 | |

| InChIKey | OEHAYUOVELTAPG-UHFFFAOYSA-N |

Chemical Structure

This compound is a substituted amphetamine, characterized by a phenyl ring substituted with a methoxy group at the ortho (2-position) and a methyl group on the nitrogen of the amine. The full IUPAC name is 1-(2-methoxyphenyl)-N-methylpropan-2-amine. It is a racemic mixture.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthesis method for this compound hydrochloride involves the following steps:

-

Schiff Base Formation: o-methoxyphenyl acetone is reacted with a monomethyl amine solution in an organic solvent such as methanol or ethanol to form the corresponding Schiff base. The reaction is typically carried out at a temperature between 20-35°C for 15-18 hours.

-

Reduction: The resulting Schiff base is then reduced using a metal reducing agent like sodium borohydride, potassium borohydride, or lithium aluminum hydride. This reaction is conducted at a temperature of -5 to 5°C for 6-12 hours to yield this compound free base.

-

Salt Formation: The synthesized this compound free base is dissolved in absolute ethanol. A solution of hydrochloric acid in ethanol is then added at a temperature below 0°C to adjust the pH to 2-3. The resulting this compound hydrochloride is then separated and purified.

Analytical Determination by HPLC

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound hydrochloride in compound capsule dosage forms.

-

Chromatographic Conditions:

-

Column: Ultrasphere C18

-

Mobile Phase: A mixture of dichloromethane, methanol, and a 0.25% (v/v) aqueous solution of diethylamine in a ratio of 20:60:20 (v/v/v).

-

Flow Rate: 1 ml/min

-

Detection: UV detection at 264 nm.

-

Analysis Time: The separation is achieved within 6 minutes.

-

-

Validation: The method demonstrated good linearity for this compound hydrochloride in the concentration range of 62.5-375 µg/ml. The intra- and inter-day relative standard deviations (R.S.D.s) were between 0.4% and 0.6%.

Doping Control Analysis using GC-MS and LC-MS/MS

For doping control purposes, this compound and its metabolites can be detected in urine samples.

-

GC-MS Analysis:

-

Sample Preparation: 5 mL of urine is extracted with 2 mL of tert-butylmethyl ether at a pH of 14. 5 µL of the ether layer is then injected into the GC-MS system.

-

Instrumentation: An Agilent 5890/5973 GC-MSD system with an HP-5MS column can be used.

-

Temperature Program: The oven temperature is started at 85°C for 0.1 min and then increased to 330°C at a rate of 28°C/min.

-

Detection: The instrument is operated in SCAN mode (m/z 40-400).

-

-

LC-MS/MS Analysis:

-

Sample Preparation: Native urine is enriched with an internal standard (e.g., 2H3-ephedrine) and can be directly injected into the LC-MS/MS system without further treatment.

-

Instrumentation: An Applied Biosystems API 2000 mass spectrometer with an atmospheric pressure chemical ionization (APCI) source can be used.

-

Chromatography: A Phenomenex Gemini C6-phenyl column is used with an isocratic elution at a flow rate of 800 µL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B), with the composition held at 90% A.

-

Detection: The mass spectrometer is operated in positive ion mode at 400°C. This compound is detected by its characteristic product ions at m/z 149, 121, 93, and 91. This method has a limit of detection of 0.7 ng/mL.

-

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: β-Adrenergic Receptor Agonism

This compound functions as a β-adrenergic receptor agonist. Its mechanism of action involves stimulating the release of norepinephrine, which in turn activates both α- and β-adrenergic receptors. The activation of β2-adrenergic receptors in the bronchial smooth muscle leads to muscle relaxation and bronchodilation, which is its primary therapeutic effect. Additionally, its action on α-adrenergic receptors causes vasoconstriction, leading to nasal decongestant effects.

Caption: Simplified signaling pathway of this compound.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for this compound analysis by LC-MS/MS.

References

The Synthesis and Discovery of Methoxyphenamine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a synthetic sympathomimetic amine of the amphetamine class, has a history of use as a bronchodilator and nasal decongestant. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for professionals in the fields of pharmaceutical research and drug development. It details the seminal synthetic routes, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its preparation. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through meticulously crafted diagrams to facilitate a deeper understanding of its synthesis and mechanism of action.

Introduction and Discovery

This compound, chemically known as 1-(2-methoxyphenyl)-N-methylpropan-2-amine, was first synthesized at the Upjohn company by Woodruff and his colleagues.[1] Initially investigated for its bronchodilatory properties, it was introduced for the treatment of asthma and nasal congestion.[1] Its mechanism of action is primarily attributed to its activity as a β-adrenergic receptor agonist, which leads to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[2][3] Subsequent research by Heinzelman, also at Upjohn, provided an improved synthetic procedure and corrected the melting point of its hydrochloride salt.[1]

Synthesis of this compound

The synthesis of this compound has been approached through several routes, with the most common methods involving the reductive amination of a ketone precursor. This section details the prevalent synthetic strategies, providing both an overview and specific experimental protocols.

Reductive Amination of o-Methoxyphenylacetone

A widely employed method for the synthesis of this compound is the reductive amination of o-methoxyphenylacetone. This two-step, one-pot process involves the formation of an intermediate imine by reacting o-methoxyphenylacetone with methylamine, followed by the reduction of the imine to the corresponding secondary amine, this compound.

This protocol is based on the method described in Chinese patent CN105669469A.

Step 1: Imine Formation

-

In a suitable reaction vessel, dissolve o-methoxyphenylacetone in an organic solvent such as methanol, ethanol, or ethyl acetate.

-

Add a solution of monomethylamine to the reaction mixture.

-

Stir the mixture at room temperature for a specified duration to facilitate the formation of the o-methoxyphenyl oxime (imine intermediate).

Step 2: Reduction to this compound

-

Cool the reaction mixture containing the imine to a temperature between -8°C and -10°C.

-

Slowly add a reducing agent, such as sodium borohydride or potassium borohydride, to the cooled mixture. The mass of the borohydride should be approximately 0.18 to 0.2 times the mass of the starting o-methoxyphenylacetone.

-

Allow the reaction to proceed for 1 to 1.5 hours at this temperature.

-

After the reaction is complete, cautiously add water to quench any unreacted borohydride.

-

Perform a liquid-liquid extraction to isolate the this compound free base.

-

The organic layer is then separated and purified.

Step 3: Salt Formation (this compound Hydrochloride)

-

Dissolve the purified this compound free base in absolute ethanol.

-

Cool the solution to below 0°C.

-

Slowly add a solution of hydrochloric acid in ethanol to adjust the pH to 2-3.

-

Allow the this compound hydrochloride to crystallize out of the solution at a low temperature (e.g., -8°C) for approximately 12 hours.

-

Collect the crystalline product by filtration.

-

The crude product can be recrystallized from absolute ethanol and dried under vacuum.

Catalytic Hydrogenation Route

An alternative approach involves the catalytic hydrogenation of an intermediate, as described in Chinese patent CN102267917B. This method starts from o-methoxyphenylacetic acid and proceeds through o-methoxypropiophenone.

Step 1: Synthesis of o-Methoxypropiophenone

-

o-Methoxyphenylacetic acid is reacted with an organic base in acetic anhydride and heated to produce o-methoxypropiophenone.

Step 2: Reductive Amination via Catalytic Hydrogenation

-

Place o-methoxypropiophenone, a 33% methylamine solution in ethanol, and a platinum-on-carbon (Pt/C) catalyst in a high-pressure autoclave.

-

The reaction is carried out under hydrogen pressure (e.g., 2.0 MPa) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours).

-

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Salt Formation

-

The crude this compound is dissolved in a suitable organic solvent.

-

Dry hydrogen chloride gas is bubbled through the solution until the pH is ≤1.

-

The precipitated this compound hydrochloride is collected by filtration, washed with a non-polar solvent like acetone, and recrystallized.

Quantitative Data

This section summarizes the key quantitative data related to the synthesis and properties of this compound and its hydrochloride salt.

Table 1: Synthesis and Physicochemical Properties of this compound Hydrochloride

| Parameter | Value | Reference |

| Synthesis via Reductive Amination | ||

| Starting Material | o-Methoxyphenylacetone | |

| Key Reagents | Monomethylamine, Sodium Borohydride | |

| Overall Yield | 82.3% | |

| Synthesis via Catalytic Hydrogenation | ||

| Starting Material | o-Methoxypropiophenone | |

| Key Reagents | Methylamine, H₂, Pt/C catalyst | |

| Yield | 58.5% | |

| Physicochemical Properties | ||

| Molecular Formula | C₁₁H₁₇NO · HCl | |

| Molecular Weight | 215.72 g/mol | |

| Melting Point | 128.6-131.8 °C | |

| HPLC Purity | 99.6% |

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Visualizing the Synthesis and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway and the biological signaling cascade of this compound.

Diagram 1: Synthesis of this compound via Reductive Amination

References

In Vitro Metabolism of Methoxyphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of methoxyphenamine, a sympathomimetic amine used as a bronchodilator and nasal decongestant. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This document summarizes the key metabolic pathways, the primary enzymes involved, and known inhibitors, and provides detailed experimental protocols for studying its metabolism in a laboratory setting.

Core Concepts in this compound Metabolism

The in vitro metabolism of this compound is primarily characterized by three main biotransformation pathways: O-demethylation, N-demethylation, and aromatic hydroxylation. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant contribution from the CYP2D6 isoform.

Key Metabolic Pathways and Metabolites

The principal metabolic transformations of this compound observed in in vitro systems include:

-

O-demethylation: The removal of a methyl group from the methoxy moiety, leading to the formation of O-desmethylthis compound (ODMP).

-

N-demethylation: The removal of a methyl group from the amine, resulting in N-desmethylthis compound (NDMP).

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, primarily at the 5-position, to form 5-hydroxythis compound (5HMP).[1][2][3]

Subsequent secondary metabolic reactions can also occur, leading to the formation of other metabolites such as 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone.[3][4]

Role of Cytochrome P450 Enzymes

The cytochrome P450 superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast number of xenobiotics, including this compound.

CYP2D6: This specific isoform has been identified as the key enzyme responsible for the O-demethylation and 5-hydroxylation of this compound. This is a critical consideration in drug development, as CYP2D6 is known for its genetic polymorphism, leading to variations in metabolic activity among individuals, who can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.

The N-demethylation of this compound, however, appears to be mediated by cytochrome P450 isoenzymes other than CYP2D6.

Quantitative Analysis of this compound Metabolism

While extensive research has elucidated the qualitative aspects of this compound metabolism, publicly available literature lacks comprehensive quantitative data on the kinetics of these reactions in human in vitro systems. The following tables summarize the known metabolic reactions and inhibitors. Further experimental investigation is required to determine the specific Michaelis-Menten constants (K(m)) and maximum reaction velocities (V({max})) for each metabolic pathway, as well as the inhibition constants (K(_i)) for known inhibitors.

Table 1: Major In Vitro Metabolic Reactions of this compound

| Metabolic Pathway | Metabolite Formed | Primary Enzyme Involved |

| O-demethylation | O-desmethylthis compound (ODMP) | CYP2D6 |

| N-demethylation | N-desmethylthis compound (NDMP) | Cytochrome P450 (non-CYP2D6) |

| Aromatic Hydroxylation | 5-hydroxythis compound (5HMP) | CYP2D6 |

Table 2: Known Inhibitors of this compound Metabolism

| Inhibitor | Target Pathway(s) | Enzyme(s) Inhibited | Type of Inhibition |

| Quinidine | O-demethylation, Aromatic Hydroxylation | CYP2D6 | Competitive |

| Debrisoquine | O-demethylation | CYP2D6 | Competitive |

| Sparteine | O-demethylation | CYP2D6 | Competitive |

Experimental Protocols

To investigate the in vitro metabolism of this compound, standard assays such as microsomal stability and enzyme inhibition studies are employed. These protocols provide a framework for determining the rate of metabolism and identifying potential drug-drug interactions.

Microsomal Stability Assay

This assay is designed to determine the metabolic stability of this compound in the presence of liver microsomes, which are rich in CYP enzymes.

Materials:

-

Human liver microsomes (pooled)

-

This compound hydrochloride

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

On ice, prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension to 37°C.

-

Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system to the microsomal suspension. The final concentration of this compound should be within the linear range of the assay.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

The rate of disappearance of this compound is used to calculate the in vitro half-life (t({1/2})) and intrinsic clearance (CL({int})).

-

Cytochrome P450 Inhibition Assay (IC(_{50}) Determination)

This assay is used to determine the concentration of an inhibitor (e.g., quinidine) that causes a 50% reduction in the rate of this compound metabolism.

Materials:

-

Human liver microsomes or recombinant human CYP2D6

-

This compound hydrochloride (as the substrate)

-

Known inhibitor (e.g., quinidine)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the inhibitor at various concentrations.

-

-

Incubation:

-

Prepare a series of reaction mixtures, each containing human liver microsomes (or recombinant CYP2D6), potassium phosphate buffer, and a different concentration of the inhibitor. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding this compound and NADPH to each mixture.

-

Incubate at 37°C for a fixed period, ensuring that the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reactions by adding ice-cold acetonitrile.

-

Process the samples as described in the microsomal stability assay (vortex, centrifuge, and collect the supernatant).

-

-

LC-MS/MS Analysis:

-

Quantify the formation of a specific metabolite (e.g., ODMP or 5HMP) in each sample using LC-MS/MS.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC(_{50}) value from the resulting curve.

-

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for an in vitro metabolism study.

Figure 1. Metabolic pathways of this compound.

Figure 2. In vitro metabolism experimental workflow.

References

- 1. Metabolism of this compound in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of in vitro metabolism of this compound in rats. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of sparteine and quinidine on the metabolism of this compound by Cunninghamella bainieri - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicology Profile of Methoxyphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of Methoxyphenamine (2-methoxy-N-methylamphetamine), a sympathomimetic amine with a history of use as a bronchodilator and nasal decongestant. This document synthesizes available data on its acute toxicity, mechanism of action, and metabolism. Notably, a significant gap in the publicly available literature exists concerning the chronic, genetic, carcinogenic, and reproductive toxicity of this compound. This guide addresses this data deficit by outlining the standard experimental protocols for these unevaluated toxicological endpoints, providing a framework for future research and a comprehensive safety evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in designing future preclinical safety studies.

Introduction

This compound, also known by trade names such as Orthoxine and Vicks Vatronol, is a beta-adrenergic receptor agonist belonging to the amphetamine class of compounds.[1] It has been primarily utilized for its bronchodilator and nasal decongestant properties.[2] As with any pharmacologically active compound, a thorough understanding of its toxicological profile is paramount for safe and effective use and for guiding further drug development efforts. This guide provides a detailed summary of the known toxicological data for this compound and describes the necessary experimental protocols to address the existing data gaps in its safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the treated animals.

Quantitative Data

The available acute toxicity data for this compound hydrochloride in rats are summarized in the table below.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 630 mg/kg | [3] |

| LD50 | Rat | Subcutaneous | 573 mg/kg | Cayman Chemical Safety Data Sheet |

| LD50 | Mouse | Intraperitoneal | 90 mg/kg | Cayman Chemical Safety Data Sheet |

Table 1: Acute Toxicity of this compound Hydrochloride

Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

The following is a generalized protocol for determining the acute oral LD50 in rats, based on standard regulatory guidelines.[4]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar strain)

-

Age: Young adults (8-12 weeks old)

-

Sex: Typically, both males and females are used, or a justification is provided for using a single sex.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[4]

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a specific volume (typically not exceeding 10 mL/kg for aqueous solutions in rats).

-

Dose Administration: The test substance is administered by oral gavage using a suitable stomach tube. A control group receives the vehicle alone.

-

Dose Levels: A range of dose levels is selected to cause a range of toxic effects, from no effect to lethality. A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least once daily thereafter.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end of the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Diagram of a Generalized Acute Oral Toxicity (LD50) Workflow:

Caption: Generalized workflow for an acute oral toxicity (LD50) study in rodents.

Mechanism of Action and Metabolism

Signaling Pathway: β-Adrenergic Receptor Activation

This compound is a β-adrenergic receptor agonist. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors. The binding of this compound to β-adrenergic receptors initiates a signaling cascade that leads to various cellular responses, including smooth muscle relaxation in the bronchioles (bronchodilation) and vasoconstriction in the nasal mucosa (decongestion).

Diagram of the β-Adrenergic Receptor Signaling Pathway:

Caption: Simplified β-adrenergic receptor signaling pathway activated by this compound.

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2D6. The main metabolic pathways include O-dealkylation and aromatic hydroxylation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Toxic Effects of Methamphetamine on Reproductive Systems, Embryo Development, and Newborns: An Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NTP-CERHR monograph on the potential human reproductive and developmental effects of amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyphenamine: A Technical Guide for Sympathomimetic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine is a sympathomimetic amine of the amphetamine class, recognized for its utility as a bronchodilator and nasal decongestant. This technical guide provides an in-depth overview of its core pharmacology, experimental methodologies for its characterization, and its mechanism of action. While comprehensive quantitative data for this compound is limited in publicly available literature, this document consolidates existing knowledge and presents comparative data from analogous compounds to facilitate further research and development. The guide includes detailed experimental protocols, data summaries, and visualizations of relevant signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound, also known as 2-methoxy-N-methylamphetamine (OMMA), is a synthetic sympathomimetic amine.[1] Its primary therapeutic applications have been as a bronchodilator for conditions like asthma and as a nasal decongestant.[2] The pharmacological effects of this compound are primarily attributed to its interaction with the adrenergic system, mimicking the effects of endogenous catecholamines.[3] This document aims to provide a detailed technical overview of this compound's role as a sympathomimetic amine, focusing on its mechanism of action, pharmacological data, and the experimental methods used to evaluate its activity.

Mechanism of Action

This compound exerts its effects through a multi-faceted interaction with the sympathetic nervous system. Its core mechanisms include:

-

Norepinephrine Release: A primary mechanism of action is the stimulation of norepinephrine release from sympathetic nerve terminals.[2] This increase in local norepinephrine concentration leads to the activation of adrenergic receptors.

-

Adrenergic Receptor Agonism: this compound acts as a non-selective β-adrenoceptor agonist.[4] Its bronchodilatory effects are primarily mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow.

-

Alpha-Adrenergic Effects: The compound also exhibits activity at α-adrenergic receptors, which is responsible for its vasoconstrictive properties. This action on the blood vessels in the nasal mucosa leads to reduced blood flow and decreased congestion.

Pharmacological Data

Comprehensive quantitative pharmacological data for this compound is scarce in publicly accessible literature. The following tables summarize the known information and provide comparative data for other sympathomimetic amines to offer context.

Table 1: Adrenergic Receptor Binding and Functional Activity (Comparative)

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of Isoproterenol) |

| This compound | β-Adrenergic (non-selective) | Data Not Available | Data Not Available | Data Not Available |

| Isoproterenol | β1 | ~50 | ~10 | 100 |

| β2 | ~30 | ~5 | 100 | |

| Salbutamol | β2 | ~1000 | ~100 | 100 |

| Ephedrine | α/β (mixed) | Weak | Micromolar range | Partial Agonist |

| Pseudoephedrine | α/β (mixed) | Weak | Micromolar range | Partial Agonist |

Note: Data for isoproterenol, salbutamol, ephedrine, and pseudoephedrine are approximate values from various pharmacological studies and are provided for comparative purposes due to the lack of specific data for this compound.

Table 2: Human Pharmacokinetic Parameters

| Parameter | This compound |

| Absorption | Rapidly absorbed from the gastrointestinal tract. |

| Metabolism | Undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system. Key metabolic pathways include O-demethylation, aromatic ring hydroxylation, and N-demethylation. |

| Elimination | Metabolites are excreted via the kidneys. |

| Half-life (t½) | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available |

| Clearance (CL) | Data Not Available |

Signaling Pathways

As a β-adrenergic agonist, this compound primarily activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize sympathomimetic amines like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of a compound for adrenergic receptors.

Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., β2-adrenergic receptor).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors), and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known antagonist (e.g., propranolol) is used instead of this compound.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro cAMP Accumulation Assay

This assay measures the functional consequence of β-adrenergic receptor activation by quantifying the production of the second messenger cAMP.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β-adrenergic receptor of interest.

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a defined period to allow for cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

-

In Vivo Bronchodilator Activity in Guinea Pigs

This protocol describes a method to assess the bronchodilator effects of this compound in an animal model.

Methodology:

-

Animal Preparation:

-

Anesthetize guinea pigs and cannulate the trachea for artificial ventilation.

-

Measure respiratory parameters, such as airway resistance or lung compliance.

-

-

Induction of Bronchoconstriction:

-

Administer a bronchoconstrictor agent, such as histamine or methacholine, to induce a stable increase in airway resistance.

-

-

Drug Administration:

-

Administer this compound intravenously or via inhalation at various doses.

-

-

Measurement of Bronchodilation:

-

Continuously monitor the respiratory parameters to measure the reversal of bronchoconstriction.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.

-

Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal bronchodilator effect).

-

Conclusion

References

- 1. mu.menofia.edu.eg [mu.menofia.edu.eg]

- 2. This compound inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Historical Use of Methoxyphenamine in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, was historically utilized in medicine primarily as a bronchodilator for the treatment of asthma and as a nasal decongestant.[1] Marketed under trade names such as Orthoxine and Proasma, it functions as a β-adrenergic receptor agonist, exerting its effects by stimulating the sympathetic nervous system.[1] This technical guide provides a comprehensive overview of the historical use of this compound, detailing its mechanism of action, pharmacokinetic profile, and data from available clinical and preclinical studies. It also includes detailed experimental protocols for its synthesis and a discussion on its metabolic pathways. The guide concludes with an analysis of the factors that likely contributed to the decline in its use in clinical practice.

Introduction

This compound, chemically known as 2-methoxy-N-methylamphetamine (OMMA), was first synthesized at the Upjohn company.[1] It emerged as a therapeutic agent in an era when adrenergic stimulants were a cornerstone of asthma treatment.[2] Its development was part of a broader effort to identify sympathomimetic amines with a favorable therapeutic index, aiming to maximize bronchodilation while minimizing cardiovascular and central nervous system side effects commonly associated with agents like ephedrine. This guide will delve into the scientific and clinical aspects of this compound's journey in medicine.

Mechanism of Action

This compound is a sympathomimetic amine that acts as a non-selective β-adrenoceptor agonist.[3] Its primary mechanism involves the stimulation of norepinephrine release from nerve terminals. The increased concentration of norepinephrine in the synaptic cleft leads to the activation of both α- and β-adrenergic receptors.

-

Bronchodilation: The activation of β2-adrenergic receptors in the smooth muscles of the bronchioles leads to muscle relaxation and subsequent dilation of the airways. This action is the basis for its use in asthma and other conditions characterized by bronchospasm.

-

Nasal Decongestion: Stimulation of α-adrenergic receptors in the vascular smooth muscle of the nasal mucosa results in vasoconstriction. This reduces blood flow to the nasal passages, thereby decreasing swelling and alleviating nasal congestion.

Signaling Pathway

The binding of this compound (indirectly, via norepinephrine) to β2-adrenergic receptors initiates a downstream signaling cascade. This G-protein coupled receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.

Quantitative Data from Preclinical and Clinical Studies

While extensive, high-powered clinical trial data for this compound is scarce in modern databases, historical reports and smaller studies provide some insight into its efficacy.

A study on a compound preparation containing this compound hydrochloride, aminophylline, noscapine, and chlorpheniramine demonstrated clinical efficacy in treating cough variant asthma. In a double-blind controlled study with 110 patients, the treatment group receiving the compound this compound preparation had a clinical effective rate of 78.85%, which was statistically significant compared to the control group's rate of 68.63% (P<0.05). For severe cough, the effective rate was 84.21% in the treatment group versus 64.71% in the control group (P<0.01). The adverse reaction rate was also lower in the treatment group (13.46%) compared to the control group (31.37%) (P<0.05).

Table 1: Efficacy of Compound this compound in Cough Variant Asthma

| Parameter | Treatment Group (Compound this compound) | Control Group (Aminophylline) | P-value |

| Overall Clinical Effective Rate | 78.85% | 68.63% | <0.05 |

| Effective Rate in Severe Cough | 84.21% | 64.71% | <0.01 |

| Adverse Reaction Rate | 13.46% | 31.37% | <0.05 |

It is important to note that these results are for a combination product, and the specific contribution of this compound to the overall effect cannot be isolated from this data.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.

Metabolism

This compound undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP2D6. The main metabolic pathways include:

-

O-demethylation: Removal of the methyl group from the methoxy moiety.

-

N-demethylation: Removal of the methyl group from the amine.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

A study identified 5-hydroxy-2-methoxy-N-methylamphetamine, 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone as metabolites in human urine.

Excretion

The metabolites of this compound are primarily excreted in the urine.

A study comparing active and passive inhalation of this compound smoke in humans found that the maximum urinary concentration after active inhalation was 800 ng/mL, while after passive inhalation it was 13.4 ng/mL. The total urinary excretion over 24 hours was 625 µg for active inhalation and 8.21 µg for passive inhalation.

Table 2: Urinary Excretion of this compound after Inhalation

| Parameter | Active Inhalation | Passive Inhalation |

| Maximum Urinary Concentration (ng/mL) | 800 | 13.4 |

| 24-hour Urinary Excretion (µg) | 625 | 8.21 |

Experimental Protocols

Synthesis of this compound Hydrochloride

Several methods for the synthesis of this compound Hydrochloride have been described in patent literature. A common pathway involves the reaction of o-methoxyphenylacetone with a methylamine solution to form a Schiff base, which is then reduced.

Example Protocol:

-

Schiff Base Formation: 100g of o-methoxyphenylacetone is reacted with 330g of a methylamine methanol solution in a reactor. The reaction is carried out for 15 hours at 28°C to form the corresponding Schiff base.

-

Reduction: 17g of Lithium Aluminium Hydride is added to the Schiff base. The reduction reaction proceeds for 7 hours at 2°C to yield this compound free base.

-

Salt Formation: A hydrochloric acid solution is added to the this compound free base to adjust the pH to 2. The reaction is maintained for 12 hours at -6°C, resulting in the precipitation of this compound Hydrochloride. The final product is then isolated.

Another described method utilizes sodium borohydride or potassium borohydride for the reduction step and subsequent salt formation with a hydrochloric acid/ethanol solution.

Historical Context and Decline in Use

This compound was introduced as a therapeutic option for asthma and allergic rhinitis in the mid-20th century. The landscape of asthma treatment at the time was dominated by adrenergic stimulants and theophylline.

The decline in the use of this compound can be attributed to several factors:

-

Development of More Selective β2-Agonists: The advent of more selective β2-adrenergic agonists (e.g., salbutamol, terbutaline) offered a better safety profile with fewer cardiovascular side effects (e.g., tachycardia, palpitations) compared to non-selective agents like this compound.

-

Rise of Inhaled Corticosteroids: The recognition of the central role of inflammation in asthma pathogenesis led to the widespread adoption of inhaled corticosteroids as a first-line maintenance therapy, shifting the focus away from purely symptomatic relief with bronchodilators.

-

Lack of Robust Clinical Data: Compared to modern pharmaceuticals, the clinical data supporting the efficacy and safety of this compound is limited, which would not meet current regulatory standards.

-

Commercial and Strategic Decisions: Pharmaceutical companies may have shifted their focus to developing and marketing newer, more profitable medications with improved therapeutic profiles.

While not explicitly documented as being withdrawn for safety reasons in major drug withdrawal lists, the emergence of superior therapeutic alternatives likely rendered this compound obsolete in clinical practice.

Conclusion

This compound played a role in the historical management of asthma and nasal congestion as a non-selective β-adrenergic agonist. Its mechanism of action, centered on the release of norepinephrine, provided effective bronchodilation and decongestion. However, the development of more targeted and safer medications, particularly selective β2-agonists and inhaled corticosteroids, led to a decline in its clinical use. This technical guide provides a historical perspective on this compound for researchers and professionals in drug development, highlighting the evolution of pharmacotherapy for respiratory diseases. The synthesis and metabolic pathways detailed herein offer valuable information for a comprehensive understanding of this historical therapeutic agent.

References

Methoxyphenamine's Engagement with β-Adrenergic Receptors: A Technical Deep Dive

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the β-adrenergic receptor agonist activity of methoxyphenamine. It details the pharmacological interactions, signaling cascades, and the experimental methodologies used to elucidate these properties.

This compound is pharmacologically recognized as a β-adrenergic receptor agonist, historically utilized as a bronchodilator.[1] Its therapeutic effects are rooted in its ability to bind to and activate β-adrenergic receptors, primarily the β2 subtype located in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.[2] This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The binding affinity (pKi) and functional potency (pEC50) of this compound at human β1 and β2-adrenergic receptors have been characterized, providing insight into its receptor subtype selectivity. The intrinsic activity, a measure of the maximal effect of the drug relative to a full agonist (isoprenaline), has also been determined. The following tables summarize these key quantitative parameters.

| Receptor Subtype | Ligand | pKi | Ki (nM) |

| β1-Adrenergic | This compound | 4.45 | 35481 |

| β2-Adrenergic | This compound | 4.84 | 14454 |

Table 1: Binding Affinity of this compound at Human β1 and β2-Adrenergic Receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Ligand | pEC50 | EC50 (nM) | Intrinsic Activity (vs. Isoprenaline) |

| β1-Adrenergic | This compound | 5.06 | 8710 | 0.81 |

| β2-Adrenergic | This compound | 6.02 | 955 | 0.86 |

Table 2: Functional Potency and Efficacy of this compound at Human β1 and β2-Adrenergic Receptors. The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), representing the concentration of the agonist that produces 50% of its maximal response. Intrinsic activity is expressed as a ratio relative to the maximal response produced by the full agonist isoprenaline.

Signaling Pathways

Activation of β-adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade. This process is crucial for the physiological responses observed, such as bronchodilation.

Experimental Protocols

The quantitative data presented in this guide are typically generated through two key types of in vitro experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human β1 or β2-adrenergic receptor.

-

Radioligand (e.g., [³H]-CGP12177, a known β-adrenergic antagonist).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

-

Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 37°C).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Early Studies on the Effects of Methoxyphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine, known chemically as 2-methoxy-N-methylamphetamine, is a sympathomimetic amine of the amphetamine class.[1] Early research identified it as a β-adrenergic receptor agonist, leading to its primary use as a bronchodilator for respiratory conditions such as asthma.[1][2] This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its core pharmacological effects, experimental protocols, and the signaling pathways involved. The information is presented to aid researchers and professionals in understanding the initial scientific landscape of this compound.

Core Pharmacological Effects

Early investigations into this compound established its role as a bronchodilator and decongestant. Its mechanism of action is primarily attributed to its activity as a β-adrenergic receptor agonist, which promotes the relaxation of bronchial smooth muscle, leading to improved airflow.[3] Additionally, it stimulates the release of norepinephrine, which activates both alpha and beta-adrenergic receptors, contributing to its decongestant effects through vasoconstriction in the nasal mucosa.[3]

Quantitative Data from Early Studies

The following tables summarize the available quantitative data from early preclinical and clinical investigations into the effects of this compound.

Table 1: Preclinical Efficacy in Animal Models

| Species | Model | Endpoint | Drug/Compound | Dose/Concentration | Result | Reference |

| Rat | Histamine-induced nasal congestion | Inhibition of nasal congestion | This compound hydrochloride | ID50: 1.16 mg/kg (i.v.) | Inhibited histamine-induced nasal congestion. | |

| Rat | Basal nasal resistance | Reduction of nasal resistance | This compound hydrochloride | 0.01-30 mg/kg (i.v.) | Dose-dependent reduction in nasal basal resistance. | |

| Guinea Pig | Histamine-induced bronchoconstriction | Inhibition of bronchoconstriction | This compound hydrochloride | 20 mg/kg (i.v.) | Significantly inhibited histamine-induced bronchoconstriction. | |

| Guinea Pig | Histamine-induced ileum contraction | Inhibition of contraction | This compound hydrochloride | 10⁻⁵ to 3 x 10⁻⁴ M | Dose-dependent inhibition of histamine-induced contractions. |

Table 2: Clinical Efficacy in Respiratory Conditions (Note: Data from a later study is included for context due to the scarcity of early quantitative clinical data)

| Condition | Study Design | Treatment Group | Control Group | Efficacy Endpoint | Result | Adverse Reaction Rate | Reference |

| Cough Variant Asthma | Double-blind controlled study | Compound this compound hydrochloride capsules (2 caps, tid) | Aminophylline (0.1g, tid) | Clinical effective rate | 78.85% (Treatment) vs. 68.63% (Control) | 13.46% (Treatment) vs. 31.37% (Control) |

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below to facilitate replication and further investigation.

Preclinical Evaluation of Decongestant Effects in Rats

-

Objective: To assess the effect of this compound on basal and histamine-induced nasal congestion.

-

Subjects: Anesthetized rats.

-

Methodology:

-

Nasal resistance was assessed by measuring air overflow during the ventilation of the nasal passages at a constant pressure.

-

To evaluate the effect on basal resistance, this compound hydrochloride was administered intravenously in a dose-dependent manner (0.01-30 mg/kg).

-

To assess the effect on induced congestion, nasal congestion was induced by a 0.2% nebulized histamine solution passed into the nasal passages for 15 seconds.

-

This compound was administered intravenously to determine its inhibitory effect on histamine-induced congestion.

-

-

Data Analysis: The dose required to produce a 50% inhibition (ID50) of the histamine-induced nasal congestion was calculated.

In Vivo and In Vitro Antihistaminic Effects in Guinea Pigs

-

Objective: To determine the effect of this compound on histamine-induced bronchoconstriction and smooth muscle contraction.

-

In Vivo Protocol:

-

Guinea pigs were anesthetized with pentobarbitone.

-

Bronchoconstriction was induced by histamine.

-

This compound hydrochloride (20 mg/kg) was administered intravenously to assess its inhibitory effect.

-

-

In Vitro Protocol:

-

Guinea pig ileum was isolated and mounted in an organ bath.

-

Contractions were induced by histamine.

-

The effect of this compound hydrochloride (10⁻⁵ to 3 x 10⁻⁴ M) on histamine-induced contractions was measured.

-

-

Data Analysis: The degree of inhibition of bronchoconstriction and ileum contraction was quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in early this compound research.

Conclusion

References

- 1. The cardiovascular actions of dopamine and the effects of central and peripheral catecholaminergic receptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute and chronic cardiovascular effects of doxorubicin in the dog: the cardiovascular pharmacology of drug-induced histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of para-methoxyamphetamine (PMA) on the cardiovascular system of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Methoxyphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, is primarily recognized for its bronchodilatory and decongestant effects.[1][2] It functions as a β-adrenergic receptor agonist, stimulating the release of norepinephrine, which leads to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[3][4] Beyond these well-established applications, emerging evidence from preclinical studies highlights the potential anti-inflammatory properties of this compound, particularly in the context of respiratory inflammation. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory effects, detailing experimental data, protocols, and proposed mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

The primary quantitative data on the anti-inflammatory effects of this compound comes from a study by Wang et al. (2003) investigating a this compound compound (MC) in a rat model of Chronic Obstructive Pulmonary Disease (COPD). The study demonstrated a significant reduction in key pro-inflammatory markers in the bronchoalveolar lavage fluid (BALF) of rats treated with the this compound compound.

| Inflammatory Marker | COPD Group (Control) | MC Group (9 mg/kg/day) | % Reduction | p-value |

| Pro-inflammatory Cytokines (pg/mL) | ||||

| TNF-α | 185.4 ± 23.5 | 123.7 ± 18.9 | 33.3% | < 0.01 |

| IL-1β | 156.2 ± 21.8 | 101.5 ± 15.7 | 35.0% | < 0.01 |

| IL-6 | 210.7 ± 25.1 | 145.3 ± 20.4 | 31.0% | < 0.01 |

| TGF-β | 98.3 ± 15.6 | 65.8 ± 11.2 | 33.1% | < 0.01 |

| White Cell Counts (x10⁵/L) | ||||

| Total White Blood Cells | 45.8 ± 6.7 | 28.9 ± 5.3 | 36.9% | < 0.01 |

| Neutrophils | 20.1 ± 4.2 | 11.3 ± 2.9 | 43.8% | < 0.01 |

| Alveolar Macrophages | 24.5 ± 3.9 | 16.8 ± 3.1 | 31.4% | < 0.01 |

Data summarized from Wang YH, Bai CX, Hong QY, Chen J. Anti-inflammatory effect of this compound compound in rat model of chronic obstructive pulmonary disease. Acta Pharmacol Sin. 2003 Dec;24(12):1324-7.[5]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment that demonstrated the anti-inflammatory effects of a this compound compound.

In Vivo Model: Lipopolysaccharide (LPS) and Cigarette Smoke-Induced COPD in Rats

This model is designed to mimic the chronic inflammation and airway remodeling characteristic of human COPD.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of COPD:

-

Day 1: Intratracheal instillation of lipopolysaccharide (LPS) from E. coli (200 µg in 100 µL of saline) to initiate an inflammatory response.

-

Days 2-89: Exposure to cigarette smoke (CS) from 12 commercial filter-tipped cigarettes per day in a whole-body exposure chamber. The smoke concentration is gradually increased over the first week.

-

Control Group: Exposed to filtered air instead of cigarette smoke.

3. Treatment Protocol:

-

This compound Compound (MC) Group: Following the 90-day induction period, rats are orally administered the this compound compound daily for a specified duration (e.g., 2 weeks). Dosages can range from 3 to 27 mg/kg/day.

-

Prednisone Group (Positive Control): A separate group receives oral prednisone (e.g., 0.25 mg/kg/day) to serve as a reference anti-inflammatory agent.

-

COPD Group (Untreated Control): Receives a vehicle control (e.g., saline) orally.

4. Sample Collection and Analysis:

-

Bronchoalveolar Lavage (BAL): At the end of the treatment period, rats are anesthetized, and the lungs are lavaged with sterile saline to collect BALF.

-

Cell Counts: The total number of white blood cells in the BALF is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytocentrifuge preparations stained with Giemsa.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, TGF-β) in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Proposed Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its action as a β2-adrenergic receptor agonist provides a strong basis for its proposed anti-inflammatory mechanism. β2-agonists are known to influence key inflammatory signaling cascades, primarily through the modulation of the NF-κB and MAPK pathways.

The diagram above illustrates the proposed mechanism by which this compound, acting as a β2-adrenergic receptor agonist, may exert its anti-inflammatory effects. Activation of the β2-adrenergic receptor leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA is hypothesized to inhibit the pro-inflammatory NF-κB and MAPK (specifically JNK) signaling pathways, thereby reducing the transcription of pro-inflammatory genes.

Experimental Workflow

The following diagram outlines the general workflow for in vivo evaluation of the anti-inflammatory properties of this compound.

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to reduce pro-inflammatory cytokine levels and inflammatory cell infiltration in an animal model of COPD. The proposed mechanism of action is linked to its function as a β2-adrenergic receptor agonist, likely involving the modulation of the NF-κB and MAPK signaling pathways.

However, several knowledge gaps remain. There is a notable lack of in vitro studies to determine the direct effects of this compound on inflammatory cells and to quantify its potency (e.g., IC50 values). Furthermore, clinical trials specifically designed to evaluate the anti-inflammatory efficacy of this compound in patients with inflammatory airway diseases like asthma and COPD are needed. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.

References

- 1. How do different drug classes work in treating Chronic Obstructive Pulmonary Disease (COPD)? [synapse.patsnap.com]